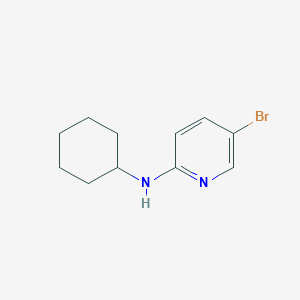

2-Cyclohexylamino-5-bromopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-cyclohexylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGJOCDSOQJOJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651979 | |

| Record name | 5-Bromo-N-cyclohexylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942050-72-8 | |

| Record name | 5-Bromo-N-cyclohexylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Cyclohexylamino 5 Bromopyridine and Its Derivatives

Precursor Synthesis: Advanced Methodologies for 2-Amino-5-bromopyridine (B118841)

The efficient synthesis of 2-amino-5-bromopyridine is a critical first step. Several methods have been developed to achieve this, each with its own set of advantages and challenges.

Diazotization-Bromination Pathways from 2-Aminopyridine (B139424)

A traditional and effective route to synthesize bromopyridines from aminopyridines is through a diazotization-bromination reaction, often referred to as the Sandmeyer reaction. In a modified approach, 2-aminopyridine can be converted to its diazonium salt, which is then reacted with bromine to yield 2,5-dibromopyridine (B19318). heteroletters.org This process can also be adapted to produce 2-amino-5-bromopyridine. One of the key challenges in the direct bromination of 2-aminopyridine is the formation of by-products, such as 2-amino-3,5-dibromopyridine. heteroletters.org However, careful control of reaction conditions and purification methods can isolate the desired 2-amino-5-bromopyridine. heteroletters.org An improved process for producing 2-bromopyridine (B144113) involves the diazotization-bromination of 2-aminopyridine in the presence of HBr, Br₂, and H₂SO₄. google.com

N-Acylation, Bromination, and Hydrolysis Sequences

To circumvent the formation of multiple brominated products, a protective group strategy is often employed. This involves the N-acylation of the amino group of 2-aminopyridine, followed by bromination and subsequent hydrolysis to reveal the desired 2-amino-5-bromopyridine. researchgate.net The acetylation of the amino group, using reagents like acetic anhydride, effectively directs the bromination to the 5-position of the pyridine (B92270) ring. heteroletters.orgresearchgate.net This method prevents over-bromination and leads to the formation of 2-amino-5-bromopyridine as the predominant product. heteroletters.org A study outlines a specific process where N-acylation is performed under reflux, followed by bromination at 50°C and hydrolysis at room temperature, achieving a total yield of 66.5%. researchgate.net

| Step | Reagents | Conditions | Outcome |

| N-Acylation | Acetic anhydride, 2-aminopyridine (molar ratio 1.6:1) | Reflux | Protection of the amino group |

| Bromination | Bromine, N-acetyl-2-aminopyridine (molar ratio 1.1:1) | 50°C | Regioselective bromination at the 5-position |

| Hydrolysis | 50% NaOH | Room temperature | Deprotection to yield 2-amino-5-bromopyridine |

Table 1: Reaction conditions for the N-acylation, bromination, and hydrolysis sequence. researchgate.net

Halogenation via Phenyltrimethylammonium (B184261) Tribromide

A milder and more selective method for the bromination of 2-aminopyridine involves the use of phenyltrimethylammonium tribromide (PTT). patsnap.comgoogle.com This reagent is a stable, crystalline solid that serves as a safer and more manageable source of bromine compared to liquid bromine. jocpr.com The reaction is typically carried out in a solvent such as chloroform (B151607) or dichloromethane (B109758) at temperatures ranging from 20-50°C. patsnap.comgoogle.com This method offers high yields and avoids the formation of significant amounts of 3-bromo by-products, which are common in traditional bromination methods. google.com One described procedure involves reacting 2-aminopyridine with phenyltrimethylammonium tribromide in chloroform at 30°C for 2 hours, resulting in a 75% yield of 2-amino-5-bromopyridine after purification. patsnap.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |

| 2-aminopyridine (0.1 mol) | Phenyltrimethylammonium tribromide (0.1 mol) | Chloroform (300 ml) | 30°C | 2 hours | 75% |

| 2-aminopyridine (0.1 mol) | Phenyltrimethylammonium tribromide (0.1 mol) | Chloroform (300 ml) | 25°C | 2 hours | 78% |

Table 2: Synthesis of 2-amino-5-bromopyridine using Phenyltrimethylammonium Tribromide. patsnap.comgoogle.com

Installation of the Cyclohexylamino Moiety

Once 2-amino-5-bromopyridine or a suitable bromopyridine scaffold is obtained, the next crucial step is the introduction of the cyclohexylamino group.

Nucleophilic Substitution Strategies on Bromopyridine Scaffolds

The bromine atom on the pyridine ring, particularly at the 2- and 4-positions, is susceptible to nucleophilic aromatic substitution. This allows for the direct displacement of the bromide with an amine, such as cyclohexylamine (B46788). The reaction of 2,5-dibromopyridine with cyclohexylamine can lead to the formation of 2-cyclohexylamino-5-bromopyridine. heteroletters.org This type of substitution is a common and effective method for creating N-alkylated aminopyridines.

Goldberg Reaction in 2-Alkyl(aryl)aminopyridine Synthesis

The Goldberg reaction is a copper-catalyzed N-arylation of amides, which can be adapted for the synthesis of 2-alkyl(aryl)aminopyridines. While specific examples for this compound are not detailed in the provided context, the principles of the Goldberg reaction are applicable. This reaction typically involves the coupling of an aryl halide (in this case, a bromopyridine derivative) with an amide in the presence of a copper catalyst and a base. This methodology provides an alternative route to the direct nucleophilic substitution and can be particularly useful for less reactive substrates or when milder reaction conditions are required.

Mitsunobu Reaction for Amino Group Introduction

The Mitsunobu reaction is a versatile and powerful method for the conversion of primary and secondary alcohols into a variety of functional groups, including amines, through a redox-condensation process. organic-chemistry.orgwikipedia.org This reaction typically involves an alcohol, a nucleophile (such as an amine or its precursor), a phosphine (B1218219) (commonly triphenylphosphine), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it particularly useful in the synthesis of chiral molecules. organic-chemistry.org

In the context of synthesizing amino-substituted pyridines, the Mitsunobu reaction can be employed to introduce an amino group by using a suitable nitrogen nucleophile. organic-chemistry.org While direct use of simple amines can be challenging due to their basicity, nitrogen nucleophiles like phthalimide (B116566) or hydrazoic acid are often used, followed by subsequent deprotection or reduction to yield the primary amine. organic-chemistry.org The mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming a good leaving group that is then displaced by the nitrogen nucleophile in an SN2 fashion. wikipedia.org

Recent advancements have focused on expanding the scope of the Mitsunobu reaction to include less acidic nucleophiles and to simplify the purification process by developing new reagents. organic-chemistry.orgacs.org For instance, modified protocols and reagents have been developed to facilitate the use of more basic amines as nucleophiles. acs.org Although direct application to the synthesis of this compound from 2-hydroxy-5-bromopyridine and cyclohexylamine via a classical Mitsunobu reaction is not explicitly detailed in the provided search results, the principles of the reaction suggest its potential applicability. The reaction of a pyridine alcohol (pyridinol) with various primary alcohols has been demonstrated using a modified Mitsunobu protocol with 1,1′-(azodicarbonyl)dipiperidine (ADDP) and polystyrene-supported triphenylphosphine (B44618) (PS-PPh3), which successfully yielded pyridine ether derivatives and was amenable to parallel synthesis. researchgate.net This indicates the feasibility of using pyridinols as substrates in Mitsunobu reactions.

Furthermore, the internal Mitsunobu reaction of β-amino alcohols has been utilized to synthesize chiral aziridines, which can then be opened to form vicinal diamines. nih.gov This highlights the reaction's utility in creating C-N bonds in complex nitrogen-containing heterocycles. The choice of protecting groups on the nitrogen and carboxyl functionalities is crucial to prevent side reactions like elimination or cyclization, especially when dealing with amino acid-derived substrates like serine. tudublin.ie

Multicomponent Reaction (MCR) Approaches to Functionalized Pyridines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net These reactions are characterized by their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them particularly valuable in medicinal chemistry and drug discovery. researchgate.netbeilstein-journals.org

One-Pot Cyclocondensation Reactions for Pyridine Derivatives

One-pot cyclocondensation reactions are a cornerstone of MCRs for synthesizing pyridine derivatives. A prominent example is the Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process. organic-chemistry.org However, modifications have enabled a one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone without the need for an additional acid catalyst. core.ac.uk This tandem Michael addition-heterocyclization process offers excellent control over regiochemistry and produces polysubstituted pyridines in good yields. core.ac.uk Another approach involves the base-promoted one-pot synthesis of 3,5-diaryl pyridines from aromatic terminal alkynes and benzamides, where the benzamide (B126) serves as the nitrogen source in a formal [2+2+1+1] cyclocondensation. mdpi.com Additionally, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation provides an environmentally friendly and high-yield route to novel pyridine derivatives. nih.gov

Tandem Reactions under Microwave Irradiation

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating. organic-chemistry.org In the context of pyridine synthesis, microwave-assisted tandem reactions have proven to be highly effective. For instance, the Bohlmann-Rahtz pyridine synthesis can be performed in a single step under microwave irradiation, combining ethyl β-aminocrotonate and various alkynones to produce tri- or tetrasubstituted pyridines with complete regioselectivity and in superior yields compared to conventional heating. organic-chemistry.org This one-pot procedure can be completed in as little as 10-20 minutes. organic-chemistry.org

Microwave assistance is also beneficial for other tandem reactions leading to pyridine-related heterocycles. A catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides has been established under microwave conditions. mdpi.com This reaction proceeds via a tandem transamidation, nucleophilic addition, and condensation sequence. Furthermore, a K2CO3-promoted tandem reaction of chalcone, malononitrile (B47326), and methanol (B129727) for the synthesis of highly functionalized pyridines is efficiently carried out under combined microwave and ultrasound irradiation (CMUI). researchgate.net

The use of microwave flow reactors further enhances the efficiency of these syntheses, allowing for continuous processing. Both the Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been successfully implemented in microwave flow reactors, demonstrating the potential for scalable production. beilstein-journals.org

Catalyst-Free Three-Component Reactions in Aqueous Media

The development of catalyst-free reactions, particularly in environmentally benign solvents like water, is a significant goal in green chemistry. researchgate.net Several catalyst-free, three-component reactions for the synthesis of pyridine and related heterocycles have been reported. For instance, a mild, catalyst-free synthesis of 2-aminopyridines has been developed from the reaction of a cyclic dihydrothiazolopyridinium salt with primary or secondary amines in water or DMSO. nih.gov While yields were lower in water compared to DMSO due to the decomposition of the starting salt, the reaction still proceeded. nih.gov

The synthesis of polyfunctionalized pyridine derivatives has been achieved through various multicomponent reactions in aqueous media. Boric acid has been used as a catalyst for the synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines in water. acs.org However, some multicomponent reactions for pyridine synthesis can proceed efficiently in water without any catalyst. For example, the synthesis of polyfunctionalized indole-spiro fused pyran derivatives has been accomplished by reacting isatins, cyclic-1,3-dicarbonyl compounds, and malononitrile in aqueous media under microwave irradiation without a catalyst. researchgate.net More recently, a visible-light-induced, transition-metal- and photosensitizer-free three-component acylpyridylation of styrenes has been developed where α-hydroxy ketones act as photosensitizers, acylation reagents, and reductants. nih.gov

Catalytic Methods in this compound Synthesis

Catalytic methods are instrumental in the synthesis of substituted pyridines, offering high efficiency, selectivity, and functional group tolerance. Palladium and copper catalysts are particularly prominent in facilitating key bond-forming reactions.

Palladium- and Copper-Catalyzed Reactions for Enhanced Reactivity and Selectivity

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination, for example, is widely used for the synthesis of aminopyridines by coupling a halopyridine with an amine in the presence of a palladium catalyst. nih.govresearchgate.net This method has been successfully applied to the synthesis of 5-(2-bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues. researchgate.net Palladium catalysis also enables the multicomponent synthesis of indolizines from 2-bromopyridines, imines, and alkynes through a carbonylative coupling process. nih.gov Furthermore, palladium-catalyzed spirocyclization of 2-bromoarylamides with vinyl bromides offers a route to complex spiroindenyl-2-oxindoles. mdpi.com

Copper-catalyzed reactions provide a cost-effective alternative for C-N bond formation. Copper catalysis has been employed for the selective amination at the C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridines and 2-bromo-5-iodopyridine (B107189) with various amines, heterocycles, and amides, demonstrating excellent yields and selectivity. rsc.org This highlights the potential for direct amination of a 5-bromopyridine substrate.

The synthesis of 2-amino-5-bromopyridine itself, a key intermediate, can be achieved through various methods, including bromination of 2-aminopyridine. researchgate.netgoogle.compatsnap.com One approach involves using phenyltrimethylammonium tribromide as the brominating agent in chloroform, which offers good yield and avoids the formation of 3-position byproducts. patsnap.comgoogle.com

Table of Research Findings on Pyridine Synthesis Methodologies

| Reaction Type | Key Reactants | Catalyst/Conditions | Products | Yield | Reference(s) |

| One-Pot Cyclocondensation | 1,3-Dicarbonyl, Ammonia, Alkynone | No acid catalyst | Polysubstituted Pyridines | Good | core.ac.uk |

| Bohlmann-Rahtz Synthesis | Ethyl β-aminocrotonate, Alkynones | Microwave irradiation (170°C) | Tri- or Tetrasubstituted Pyridines | Up to 98% | organic-chemistry.org |

| Tandem Reaction | Chalcone, Malononitrile, Methanol | K2CO3, Microwave/Ultrasound | Functionalized Pyridines | - | researchgate.net |

| Catalyst-Free Three-Component | Dihydrothiazolopyridinium salt, Amines | Water or DMSO, 50°C | 2-Aminopyridines | 19-41% (in water) | nih.gov |

| Palladium-Catalyzed Amination | 5-Bromo-2-alkyl/aryl-isoindoline-1,3-dione, 2-Amino-3-bromopyridine | Pd-catalyst | 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-diones | - | researchgate.net |

| Copper-Catalyzed Amination | 2-Amino/2-hydroxy-5-halopyridine, Amines | Cu-catalyst | 5-Amino-2-amino/hydroxy-pyridines | Excellent | rsc.org |

Photochemical Organocatalytic Functionalization via Pyridinyl Radicals

A novel photochemical approach for the functionalization of pyridines has been developed, which operates through the generation of pyridinyl radicals. acs.orgnih.govresearchgate.netrecercat.cat This method facilitates the formation of a new C(sp²)–C(sp³) bond by coupling pyridinyl radicals with radicals derived from allylic C–H bonds. acs.orgnih.govresearchgate.net The unique reactivity of pyridinyl radicals, formed from the single-electron reduction of pyridinium (B92312) ions, is central to this strategy. acs.orgnih.govresearchgate.netrecercat.cat This process offers a distinct positional selectivity for pyridine functionalization that differs from classical Minisci chemistry. acs.orgnih.govresearchgate.net

A key element of this methodology is the use of a dithiophosphoric acid which serves three catalytic roles. acs.orgnih.govresearchgate.netrecercat.cat It functions first as a Brønsted acid to protonate the pyridine, then as a single electron transfer (SET) reductant for the resulting pyridinium ion, and finally as a hydrogen atom abstractor to activate allylic C(sp³)–H bonds. acs.orgnih.govresearchgate.netrecercat.cat The subsequent coupling of the generated pyridinyl and allylic radicals proceeds with high regioselectivity. acs.orgnih.govrecercat.cat

The general mechanism for this photochemical functionalization is outlined below:

Protonation of the pyridine by the dithiophosphoric acid catalyst.

Single-electron transfer (SET) from the deprotonated dithiophosphoric acid to the pyridinium ion, generating a pyridinyl radical.

Hydrogen atom abstraction from an allylic substrate by the thiyl radical of the catalyst, forming an allylic radical.

Coupling of the pyridinyl radical and the allylic radical to yield the functionalized pyridine product.

Research findings have demonstrated the scope of this photochemical organocatalytic allylation with various pyridine and allylic substrates. The reactions are typically performed at 35 °C for 16 hours under illumination by a 365 nm LED spotlight. researchgate.net The yields and regioselectivity are influenced by the electronic and steric properties of the substituents on both the pyridine ring and the allylic partner.

While this methodology has been successfully applied to a range of pyridine derivatives, the direct synthesis of this compound using this specific photochemical approach has not been explicitly detailed in the surveyed literature. However, the substrate scope presented in the research indicates the potential for functionalizing substituted pyridines. The tables below summarize the results for the functionalization of various pyridines and the scope of allylic substrates used in this photochemical reaction, as reported in the literature. acs.orgrecercat.cat

Table 1: Scope of Pyridine Substrates in Photochemical Allylation Reactions were performed on a 0.2 mmol scale using 10 equivalents of the allylic substrate. Yields refer to isolated products after purification. Regioisomeric ratios (r.r.) were determined for crude mixtures. recercat.cat

| Pyridine Substrate (1) | Product (3) | Yield (%) | Regioisomeric Ratio (r.r.) |

| Pyridine | 4-Allylpyridine | 82 | >20:1 |

| 4-Methylpyridine | 2-Allyl-4-methylpyridine | 75 | >20:1 |

| 4-Methoxypyridine | 2-Allyl-4-methoxypyridine | 68 | >20:1 |

| 4-Chloropyridine | 2-Allyl-4-chloropyridine | 55 | >20:1 |

| 3-Methylpyridine | 4-Allyl-3-methylpyridine | 70 | 10:1 |

| 3-Fluoropyridine | 4-Allyl-3-fluoropyridine | 61 | 5:1 |

| Isoquinoline | 1-Allylisoquinoline | 85 | >20:1 |

| Quinoline | 4-Allylquinoline | 78 | 15:1 |

Table 2: Scope of Allylic Substrates in Photochemical Functionalization of Pyridine Reactions were performed on a 0.2 mmol scale with pyridine as the substrate. Yields refer to isolated products after purification. recercat.cat

| Allylic Substrate (2) | Product (3) | Yield (%) |

| Cyclohexene | 4-(Cyclohex-2-en-1-yl)pyridine | 80 |

| 1-Octene | 4-(Oct-2-en-1-yl)pyridine | 72 |

| α-Pinene | 4-((1R,2R,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)pyridine | 65 |

| β-Pinene | 4-((1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-yl)pyridine | 58 |

Chemical Reactivity and Derivatization Strategies of 2 Cyclohexylamino 5 Bromopyridine

Reactivity of the Bromine Atom in Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the pyridine (B92270) ring is a key handle for introducing a wide range of functional groups via nucleophilic aromatic substitution (SNAr) reactions. The reactivity of this position is influenced by the electronic properties of the pyridine ring and the substituents present. In the case of 2-Cyclohexylamino-5-bromopyridine, the electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. However, the bromine atom is at the 5-position (meta to the nitrogen), which is generally less activated for SNAr compared to the 2-, 4-, and 6-positions. researchgate.net

The reactivity in SNAr reactions is also influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles are typically required to displace the bromide from the C5 position. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the ring. youtube.comnih.gov While specific studies on the nucleophilic substitution of this compound are not extensively reported, the principles of SNAr on bromopyridine systems suggest that reactions with strong nucleophiles like alkoxides, thiolates, and amines are feasible, often requiring elevated temperatures. nih.govlookchem.com

It is important to note that the cyclohexylamino group at the 2-position, being an electron-donating group, can have a deactivating effect on the ring for nucleophilic attack, potentially making the conditions for substitution at the 5-position more forcing compared to an unsubstituted 3-bromopyridine.

Cross-Coupling Reactions for Carbon-Nitrogen (C-N) and Carbon-Carbon (C-C) Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide. libretexts.orgyoutube.com For this compound, this reaction would enable the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the 5-position. The general catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While specific protocols for this compound are not widely documented, established methods for the Suzuki-Miyaura coupling of other bromopyridines can be applied. researchgate.netillinois.edubeilstein-journals.org A typical reaction would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for an efficient reaction, with bulky, electron-rich phosphines often providing the best results.

Table 1: Representative Suzuki-Miyaura Coupling Protocols for this compound

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High |

| 3-Furylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | Dioxane | 110 | Good |

Note: The yields are estimations based on similar reactions and would require experimental optimization for this compound.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound can participate in a variety of other important cross-coupling reactions. rwth-aachen.demdpi-res.comnih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling an amine with the aryl bromide. wikipedia.orgorganic-chemistry.orglibretexts.org This would be a powerful method to further functionalize the 5-position with a diverse range of primary and secondary amines, leading to the synthesis of diamine-substituted pyridines. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. chemspider.comnih.gov

Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling a terminal alkyne with the bromopyridine. wikipedia.orglibretexts.orgyoutube.com This opens up possibilities for introducing alkynyl moieties, which are valuable building blocks for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.orgpitt.edu

Heck Coupling: The Heck reaction involves the coupling of the bromopyridine with an alkene to form a new C-C bond, leading to the introduction of a vinyl group at the 5-position. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is catalyzed by a palladium complex in the presence of a base. princeton.edu

Table 2: Overview of Other Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ / BINAP | 5-Amino-2-(cyclohexylamino)pyridine derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 5-Alkynyl-2-(cyclohexylamino)pyridine derivative |

Functionalization of the Pyridine Ring

Beyond reactions at the bromine atom, the pyridine ring itself can be functionalized, offering further avenues for creating diverse molecular architectures.

Regioselective Functionalization Patterns

The directing effects of the existing substituents on this compound play a crucial role in determining the regioselectivity of further functionalization. The cyclohexylamino group at the 2-position is an ortho-, para-director for electrophilic aromatic substitution, while the pyridine nitrogen deactivates the ring towards electrophiles. The bromine at the 5-position is a deactivating ortho-, para-director. Therefore, electrophilic attack is generally difficult on this electron-deficient ring.

However, for nucleophilic additions or substitutions, the positions ortho and para to the ring nitrogen (positions 2, 4, and 6) are the most activated. researchgate.net Given that the 2-position is already substituted, any further nucleophilic attack would likely be directed to the 4 or 6 positions, if a suitable leaving group were present.

Lithiation and Subsequent Synthetic Transformations

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. bohrium.comresearchgate.net In the case of this compound, the secondary amine group at the 2-position can potentially direct lithiation to the adjacent C3 position. The reaction would involve the use of a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA). The resulting lithiated species can then be trapped with a variety of electrophiles to introduce new functional groups at the 3-position. researchgate.net

It is also possible that halogen-lithium exchange could occur at the C5 position, competing with the directed ortho-lithiation. The outcome would likely depend on the specific reaction conditions, such as the choice of base, solvent, and temperature.

Table 3: Potential Synthetic Transformations via Lithiation

| Lithiation Position | Electrophile | Introduced Functional Group |

|---|---|---|

| C3 (DoM) | CO₂ | Carboxylic acid |

| C3 (DoM) | DMF | Aldehyde |

| C3 (DoM) | I₂ | Iodine |

| C5 (Halogen Exchange) | H₂O | Hydrogen (debromination) |

Derivatization at the Amino Group

The nitrogen atom of the cyclohexylamino substituent in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles. This reactivity allows for the introduction of a wide array of functional groups, thereby modifying the compound's steric and electronic properties.

The secondary amine functionality of this compound can be readily acylated or alkylated to form the corresponding N-substituted derivatives. These reactions typically proceed via nucleophilic substitution, where the amino nitrogen attacks the electrophilic carbon of an acylating or alkylating agent.

Acylation is a common strategy to introduce an acyl group (R-C=O) onto the amino nitrogen. This is typically achieved by reacting the parent compound with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) researchgate.net. The resulting N-acyl derivatives, such as N-acetyl-N-cyclohexyl-5-bromo-2-pyridinamine, exhibit altered electronic properties due to the electron-withdrawing nature of the acyl group. While specific literature on the acylation of this compound is not available, the reactivity is analogous to that of other secondary aminopyridines. For instance, the acylation of related aminopyridines is a well-established synthetic transformation researchgate.netscripps.edu.

Alkylation involves the introduction of an alkyl group onto the amino nitrogen. This can be accomplished using various alkylating agents, such as alkyl halides (e.g., methyl iodide) google.comnih.govgoogle.com. The reaction introduces a tertiary amine functionality, for example, forming 5-bromo-N-cyclohexyl-N-methylpyridin-2-amine nih.govnih.gov. The success of such reactions often depends on the reaction conditions, including the choice of base and solvent, to deprotonate the secondary amine and facilitate the nucleophilic attack google.comgoogle.com.

Table 1: Representative Acylation and Alkylation Reactions of Aminopyridine Analogs

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 2-Aminopyridine (B139424) | Acetic Anhydride | 2-Acetamidopyridine | Acylation | researchgate.net |

| 2-Pyridone | Benzyl Chloride | N-Benzyl-2-pyridone | Alkylation | google.comgoogle.com |

| 2-Alkoxypyridine | Alkyl Halides | N-Alkylated 2-pyridones | Alkylation | nih.gov |

This table presents analogous reactions as direct literature on the target compound is unavailable.

The pyridine ring nitrogen and the exocyclic amino nitrogen of this compound can act as donor atoms, making the compound a potential ligand for the formation of coordination complexes with various metal ions. The nitrogen atoms' lone pairs can coordinate to a metal center, forming stable chelate rings. N-aryl-2-aminopyridines, for example, readily form stable complexes with transition metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper rsc.org.

The coordination can occur through the pyridyl nitrogen, the exocyclic amino nitrogen, or both, leading to different coordination modes. For instance, in many N-substituted 2-aminopyridine complexes, the ligand coordinates to the metal center through the pyridine nitrogen nih.govresearchgate.net. The formation of these metal complexes can significantly alter the electronic and steric environment of the parent molecule, which can be useful in catalysis and materials science rsc.orgrsc.org.

While specific studies on metal complexes of this compound are not extensively documented, the behavior of analogous aminopyridine ligands provides insight into its potential coordination chemistry. For example, copper(II) and cobalt(II) complexes with the general formula [M(L)2(Cl)2], where L is 2-amino-5-bromopyridine (B118841), have been synthesized and characterized nih.gov. Similarly, palladium(II) complexes with various N-substituted aminopyridine ligands have been reported, showcasing the versatility of this class of compounds in coordination chemistry researchgate.netrsc.orgnih.govresearchgate.netinformahealthcare.com.

Table 2: Examples of Metal Complexes with Aminopyridine-based Ligands

| Ligand | Metal Ion | Complex Formula | Coordination Geometry | Reference |

| 2-Amino-5-bromopyridine | Copper(II) | [Cu(2-amino-5-bromopyridine)2(Cl)2] | Not Specified | nih.gov |

| 2-Amino-5-bromopyridine | Cobalt(II) | [Co(2-amino-5-bromopyridine)2(Cl)2] | Not Specified | nih.gov |

| 2-Aminopyridine | Nickel(II) | (C5H7N2)[NiCl3(C5H6N2)] | Distorted Tetrahedral | researchgate.net |

| 2-Aminopyridine | Zinc(II) | bis(2-aminopyridine)zinc complexes | Not Specified | ias.ac.in |

| 2-Aminopyridine | Copper(II) | bis(2-aminopyridine)copper complexes | Not Specified | ias.ac.in |

| N-allylimidazole | Palladium(II) | [Pd(N-allylimidazole)4]Cl2·3H2O | Not Specified | researchgate.net |

This table presents analogous complexes as direct literature on the target compound is limited.

Computational and Theoretical Investigations of 2 Cyclohexylamino 5 Bromopyridine

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of molecules. By calculating the electron density, DFT provides a pathway to determine the ground-state energy of a system and, from there, a host of other molecular properties. For 2-Cyclohexylamino-5-bromopyridine, DFT studies are instrumental in understanding its stability and chemical reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. irjweb.com For example, a computational study on 2-amino-5-bromo-4-methylpyridine (B189383) calculated the HOMO-LUMO energy gap at the B3LYP/6-311++G(d,p) level to understand its chemical activity. researchgate.net In this analogue, the HOMO is located over the heterocyclic ring, particularly on the amino group, while the LUMO is distributed over the pyridine (B92270) ring, indicating that a HOMO-LUMO transition would involve an electron density transfer from the amino group to the ring system. researchgate.net

For this compound, similar DFT calculations would be expected to show the HOMO localized on the electron-rich amino group and the cyclohexyl moiety, while the LUMO would likely be centered on the electron-deficient bromopyridine ring. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity, which is invaluable for predicting its behavior in chemical reactions and biological systems.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| 2-amino-5-bromo-4-methylpyridine | B3LYP/6-311++G(d,p) | Value not specified | Value not specified | Calculated | researchgate.net |

| 2-Amino 5-Methyl Pyridine | B3LYP/6-311++G(d,p) | Value not specified | Value not specified | Calculated | researchgate.net |

| Triazine Derivative | B3LYP/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

Note: Specific energy values for this compound are not available in the searched literature; the table includes data for analogous compounds to illustrate the typical outputs of such studies.

Molecular Dynamics and Docking Simulations

To explore the potential of this compound as a biologically active agent, molecular dynamics (MD) and docking simulations are indispensable tools. These methods allow for the investigation of how the molecule might interact with biological macromolecules, such as proteins, at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This allows for the identification of key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Studies on related 2-aminopyridine (B139424) derivatives have shown their potential as inhibitors of various kinases, such as Janus kinase 2 (JAK2). tandfonline.com In these studies, docking simulations revealed crucial hydrogen bonding interactions between the aminopyridine nitrogen and the hinge region of the kinase domain. tandfonline.com For this compound, it is plausible that the pyridine nitrogen and the amino group could act as hydrogen bond donors and acceptors, respectively. The cyclohexyl group, being bulky and hydrophobic, would likely engage in van der Waals interactions within a hydrophobic pocket of a target protein. The bromine atom could also participate in halogen bonding, a specific type of non-covalent interaction.

Molecular dynamics simulations can further refine the docked poses and provide insights into the stability and dynamics of the ligand-protein complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR, often through Quantitative Structure-Activity Relationship (QSAR) models, uses computational methods to correlate physicochemical properties of molecules with their activities.

For 2-aminopyridine derivatives, QSAR studies have been conducted to identify the structural features important for their inhibitory activity against targets like nitric oxide synthases. nih.gov These models often use descriptors derived from the molecular structure, such as electronic, steric, and hydrophobic parameters.

For this compound, an in silico SAR study would involve comparing its calculated properties with those of a series of related compounds with known biological activities. The cyclohexyl group's size and hydrophobicity, the bromine atom's electronic and steric effects, and the substitution pattern on the pyridine ring would all be critical parameters. By building a QSAR model, one could predict the activity of novel derivatives and guide the design of more potent and selective compounds. For instance, modifying the cyclohexyl ring or replacing the bromine atom with other halogens could be explored virtually to assess the impact on activity before undertaking synthetic efforts.

Quantum Chemical Parameters and Reactivity Indices

Beyond the HOMO-LUMO gap, a range of quantum chemical parameters and reactivity indices can be derived from DFT calculations to provide a more nuanced understanding of a molecule's reactivity. These parameters help to quantify concepts from chemical reactivity theory.

Some key quantum chemical parameters include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ2 / (2η).

These parameters, when calculated for this compound, would provide a detailed profile of its reactivity. For example, the electrophilicity index would indicate its propensity to act as an electrophile in reactions. Comparing these indices with those of other known reactive molecules can provide a basis for predicting its chemical behavior.

| Parameter | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron; related to electron-donating ability. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon electron addition; related to electron-accepting ability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to stability. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; related to reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measure of electrophilic character. |

This table presents the general formulas and interpretations of key quantum chemical parameters.

Chemical Hardness and Chemical Potential

There is no available published data regarding the chemical hardness (η) and chemical potential (μ) of this compound. These quantum chemical parameters, which are central to Density Functional Theory (DFT) and are used to describe the reactivity of a molecule, have not been computationally determined or reported for this compound. Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution, while chemical potential indicates the escaping tendency of electrons from an equilibrium system. Without dedicated computational studies, these values remain unknown.

Electrophilicity Index

Similarly, the electrophilicity index (ω) for this compound has not been reported in the scientific literature. This index is a measure of the energy stabilization of a molecule when it acquires an additional electronic charge from the environment and is a valuable parameter for predicting the electrophilic nature of a compound in chemical reactions. The calculation of this index is dependent on the values of chemical hardness and chemical potential, which are also unavailable.

Thermodynamic Analyses of Synthetic Pathways

A comprehensive search for thermodynamic analyses of the synthetic pathways leading to this compound has yielded no specific results. While synthetic routes for this compound may exist, detailed thermodynamic investigations, including the calculation of reaction enthalpies, entropies, and Gibbs free energies for its formation, have not been documented in peer-reviewed literature. Such analyses are crucial for understanding the feasibility and efficiency of a synthetic process.

Hirshfeld Surface Analysis for Intermolecular Interactions

There are no published crystallographic studies or Hirshfeld surface analyses for this compound. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. This type of analysis requires high-quality single-crystal X-ray diffraction data, which is not currently available for this compound. Therefore, a detailed understanding of the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the solid-state packing of this compound remains uncharacterized.

Antimicrobial Research Applications

The antimicrobial potential of this compound and its analogs has been a subject of scientific inquiry, with studies exploring their efficacy against a range of pathogenic bacteria and fungi.

Derivatives of 2-aminopyridine have demonstrated notable antibacterial properties. In a study focused on a series of 2-amino-5-substituted pyridine derivatives, one particular analog, compound 2c, which features a cyclohexylamine (B46788) moiety, exhibited significant activity against Gram-positive bacteria. Specifically, it showed high potency against Staphylococcus aureus and Bacillus subtilis, with reported Minimum Inhibitory Concentration (MIC) values of 0.039 ± 0.000 µg·mL⁻¹. The selective activity against Gram-positive bacteria is thought to be attributed to differences in cell wall structure compared to Gram-negative bacteria. The presence of the cyclohexylamine group is suggested to be a key contributor to this antimicrobial activity.

The proposed mechanisms of antibacterial action for pyridine derivatives involve interaction with bacterial DNA. Studies have shown that certain pyridine derivatives can induce modifications in bacterial DNA, which are recognized by enzymes such as Fpg protein, indicating oxidative damage to DNA bases. This interaction can lead to the formation of DNA adducts, which disrupt normal cellular processes like replication and transcription, ultimately leading to bacterial cell death.

| Compound | Bacterial Strain | Activity (MIC in µg·mL⁻¹) |

|---|---|---|

| Compound 2c (a 2-cyclohexylamino-5-substituted pyridine derivative) | Staphylococcus aureus | 0.039 ± 0.000 |

| Compound 2c (a 2-cyclohexylamino-5-substituted pyridine derivative) | Bacillus subtilis | 0.039 ± 0.000 |

The antifungal potential of compounds structurally related to this compound has also been explored. For instance, studies on substituted 2-methyl-8-quinolinols, which share a nitrogen-containing heterocyclic ring system, have shown that halogen substitutions, such as dichloro and dibromo at the 5 and 7 positions, result in the most potent fungitoxic activity. Other research on novel myrtenal derivatives incorporating a 1,2,4-triazole moiety has also demonstrated significant antifungal effects against various fungal strains. While direct studies on the antifungal properties of this compound are limited, the activity of these related structures suggests that the 5-bromo-2-aminopyridine scaffold could be a promising starting point for the development of new antifungal agents. The proposed mechanism for some antifungal pyrimidine (B1678525) analogs involves the inhibition of fungal RNA and DNA synthesis.

Anticancer Activity Studies

The investigation of this compound analogs has extended into the field of oncology, with research focusing on their cytotoxic effects against various cancer cell lines and the elucidation of their mechanisms of action.

Various derivatives of 2-aminopyridine have been synthesized and evaluated for their cytotoxic potential against several human cancer cell lines. In one study, novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives demonstrated significant cytotoxic effects, particularly against the prostate cancer (PC3) cell line, with IC50 values ranging from 0.1 to 0.85 μM. Another investigation into brominated acetophenone (B1666503) derivatives revealed that a compound designated as 5c exhibited remarkable cytotoxicity against multiple tumor cell lines, including alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco-2, a cell line similar to HCT-116 in originating from colon cancer), and prostate adenocarcinoma (PC3). Furthermore, certain 9-aminoacridine derivatives have also shown potent cytotoxic responses in both PC3 and A549 cancer cells.

| Compound/Analog | Cell Line | Cytotoxicity (IC50) |

|---|---|---|

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S3) | PC3 | 0.1 µM |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S1) | PC3 | 0.45 µM |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S4) | PC3 | 0.56 µM |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S2) | PC3 | 0.85 µM |

| Brominated Acetophenone Derivative (5c) | A549 | 11.80 ± 0.89 µg/mL |

| Brominated Acetophenone Derivative (5c) | PC3 | < 10 µg/mL |

The anticancer activity of pyridine-containing compounds is believed to be mediated, in part, through their interaction with DNA. One proposed mechanism is the formation of DNA adducts. For example, the platinum-based drug pyriplatin, which contains a pyridine ligand, forms monofunctional adducts with DNA, leading to a hindrance of transcription. This interference with essential cellular processes can trigger downstream events that lead to cancer cell death.

Another significant area of investigation is the targeting of G-quadruplexes (G4s), which are non-canonical DNA structures prevalent in the promoter regions of many oncogenes. The stabilization of these G4 structures by small molecules can lead to the transcriptional repression of these cancer-related genes. Compounds containing a pyridine scaffold, such as pyridine-bis(benzimidazole) (PyBI), have been shown to be selective stabilizers of parallel and hybrid G4s, inducing replication stress and apoptosis in cancer cells. This suggests that this compound and its analogs may also exert their anticancer effects through the targeting and stabilization of G-quadruplex DNA.

Beyond direct DNA interaction, analogs of this compound have been investigated as inhibitors of key enzymes and modulators of receptors involved in cancer progression. A notable target is isocitrate dehydrogenase (IDH), particularly its mutated forms (IDH1 and IDH2), which are implicated in various cancers. Research has led to the development of pyrid-2-one derivatives as potent inhibitors of mutant IDH1. Similarly, other substituted pyridine derivatives have been identified as selective inhibitors of the mutant IDH2 enzyme.

In addition to enzyme inhibition, receptor modulation is another therapeutic strategy. The sigma-2 (σ2) receptor is overexpressed in proliferating cancer cells and is considered a promising target for cancer therapy. A series of 2-aminopyridine derivatives have been developed as high-affinity σ2 receptor antagonists. By blocking the function of this receptor, these compounds can interfere with cancer cell proliferation. The modulation of various cell surface receptors can enhance the sensitivity of tumor cells to therapeutic agents, thereby improving the efficacy of chemotherapy.

Anti-inflammatory and Immunomodulatory Potential

The 2-aminopyridine scaffold, central to the structure of this compound, is a recognized pharmacophore in the development of anti-inflammatory agents. Research into this class of compounds has revealed potential mechanisms for immunomodulation, primarily through the inhibition of key enzymes and signaling molecules involved in the inflammatory cascade.

Nitric Oxide Synthase (NOS) Inhibition

Overproduction of nitric oxide (NO) by nitric oxide synthases (NOS) is implicated in various inflammatory conditions and neurodegenerative diseases. Consequently, the inhibition of NOS, particularly the neuronal (nNOS) and inducible (iNOS) isoforms, is a significant therapeutic target. The 2-aminopyridine chemical moiety is a cornerstone in the design of potent and selective NOS inhibitors.

The 2-aminopyridine ring is crucial for binding to the active site of the enzyme, forming key interactions with glutamate residues (specifically Glu-592 in rat nNOS). nih.gov Structure-activity relationship (SAR) studies on 2-aminopyridine derivatives have demonstrated that modifications to the pyridine core and its substituents can significantly influence both potency and selectivity. For instance, various analogs have been synthesized to enhance binding affinity and isoform selectivity. One study reported a 2-aminopyridine derivative, compound 19c, which exhibited a high potency for rat nNOS with a Kᵢ value of 24 nM and showed 153-fold selectivity over iNOS and 1040-fold selectivity over eNOS. nih.gov Another promising inhibitor, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride, showed excellent potency for both rat (Kᵢ = 46 nM) and human nNOS (Kᵢ = 48 nM). nih.gov These findings underscore the potential of the 2-aminopyridine scaffold, shared by this compound, for the development of targeted NOS inhibitors.

Table 1: NOS Inhibition by 2-Aminopyridine Analogs

| Compound | Target | Kᵢ (nM) | Selectivity Profile |

|---|---|---|---|

| Compound 19c | Rat nNOS | 24 | 153-fold (vs. iNOS), 1040-fold (vs. eNOS) |

| Compound 19c | Human nNOS | 55 | - |

| Analog Dihydrochloride | Rat nNOS | 46 | 135-fold (vs. human iNOS), 388-fold (vs. human eNOS) |

| Analog Dihydrochloride | Human nNOS | 48 | - |

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are central mediators of the inflammatory response. Elevated levels of these cytokines are associated with a range of inflammatory diseases. The modulation of these signaling molecules is a key strategy in anti-inflammatory drug discovery. Pyridine derivatives have been investigated for their ability to suppress the production of these and other inflammatory mediators. nih.govnih.gov

Research has shown that certain pyridine derivatives can effectively reduce the expression of inflammatory cytokines. For example, in studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a model for inflammation, novel pyridine compounds demonstrated the ability to significantly decrease the gene expression levels of TNF-α and IL-1β. nih.gov One particular pyridine derivative, compound 7a, was found to reduce the expression of TNF-ɑ and IL-1 by 61% and 43%, respectively. nih.gov While direct studies on this compound were not identified, a patent for substituted pyridine compounds as anti-inflammatory agents describes the synthesis of a close structural analog, 2-(Cyclohexylamino)-5-nitro-pyridine, as an intermediate for creating compounds that mediate TNF-α and IL-1β related diseases. This suggests that the core structure of this compound is relevant to this therapeutic area.

Neurological and Neurodegenerative Disorder Research

The structural features of this compound and its analogs are relevant to research in neurological and neurodegenerative disorders, particularly through the modulation of key receptors and ion channels in the central nervous system.

Receptor Modulation in Neurological Functions (e.g., Dopamine D3 Receptor)

The dopamine D3 receptor (D3R) is a promising therapeutic target for neuropsychiatric disorders, including Parkinson's disease and schizophrenia, due to its specific distribution in the limbic areas of the brain. nih.govgoogle.com Selective targeting of the D3R over the closely related D2R could offer therapeutic benefits with fewer side effects. nih.gov

The development of D3R-selective ligands is an active area of research, and various chemical scaffolds have been explored. While direct studies on this compound are not prominent, the broader class of aminopyridine derivatives has been investigated for D3R activity. Research into D3R agonists has identified aminopyridine derivatives as a potential structural class for achieving selectivity. nih.gov Furthermore, studies on other chemical series, such as iodinated 2-aminotetralins, have yielded ligands with high affinity for the D3 receptor. For instance, the compound 5-OH-PIPAT demonstrated a Kᵢ value of 0.99 nM for D3 receptors, showcasing the potential for developing highly selective ligands that target this receptor. nih.gov

Table 2: Dopamine D3 Receptor Binding Affinity for Selected Ligands

| Compound | Receptor Target | Kᵢ (nM) |

|---|---|---|

| 5-OH-PIPAT | Dopamine D3 | 0.99 |

| 7-OH-DPAT | Dopamine D3 | 2.90 |

| 1 (mono-N-alkylated 2-aminotetralin) | Dopamine D3 | 30.2 |

Potassium Channel Blocking Activities

Aminopyridines are a well-established class of compounds that block voltage-gated potassium (K+) channels. rsc.org By blocking these channels, aminopyridines can enhance neurotransmission and are used in treating certain neurological conditions. neurology.org For example, 4-aminopyridine (4-AP) is known to block a variety of K+ channels, thereby prolonging action potentials and enhancing the release of neurotransmitters. nih.govcore.ac.uk

The mechanism of action involves the physical occlusion of the channel pore, which is often dependent on voltage and the frequency of channel opening. core.ac.uk Studies on neuroblastoma cells showed that 4-AP blocked whole-cell K+ current with a half-block concentration (K₀.₅) of 56 µM. nih.gov The effects of different aminopyridine isomers have been compared, with 4-aminopyridine and 3-aminopyridine generally showing higher potency than 2-aminopyridine in squid axon models. core.ac.uk This established activity of the aminopyridine scaffold suggests that this compound could possess related potassium channel modulating properties.

Antiprotozoal and Antimalarial Investigations

The search for new chemotherapeutic agents against protozoan diseases like malaria is critical, especially with the rise of drug-resistant strains. acs.org The 2-aminopyridine scaffold has emerged as a promising core structure in the development of novel antimalarial compounds.

Structure-activity relationship studies have highlighted the importance of the 2-aminopyridine core for antiplasmodial activity. acs.orgnih.gov Research on 3,5-diaryl-2-aminopyridines led to the identification of analogs with potent in vitro activity against both multidrug-resistant (K1) and sensitive (NF54) strains of Plasmodium falciparum, with IC₅₀ values in the nanomolar range. nih.gov One frontrunner compound from a related pyrazine series demonstrated complete cure in a P. berghei-infected mouse model at an oral dose of 4 x 10 mg/kg. acs.orgnih.govresearchgate.net Additionally, research into other halogenated heterocyclic compounds, such as bromopyrrole alkaloids derived from marine sponges, has identified potent antiprotozoal agents, indicating that the presence of a bromine substituent, as seen in this compound, can be a favorable feature for this type of activity. nih.gov For instance, dispacamide B and spongiacidin B were identified as promising antimalarial leads. nih.gov

Table 3: In Vitro Antimalarial Activity of a 2-Aminopyridine Analog

| Compound | P. falciparum Strain | IC₅₀ (nM) |

|---|---|---|

| Compound 4 (pyrazine analog) | K1 (multidrug-resistant) | 8.4 |

| Compound 4 (pyrazine analog) | NF54 (sensitive) | 10 |

Spectroscopic and Structural Elucidation Techniques Applied to 2 Cyclohexylamino 5 Bromopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

¹H NMR for Proton Environment Analysis

A hypothetical ¹H NMR spectrum of 2-Cyclohexylamino-5-bromopyridine would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the cyclohexyl group. The chemical shifts (δ) would indicate the electronic environment of each proton, the integration would reveal the number of protons for each signal, and the splitting patterns (multiplicity) would provide information about neighboring protons.

¹³C NMR for Carbon Skeleton Characterization

The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be influenced by the bromine and amino substituents, while the signals for the cyclohexyl group would appear in the aliphatic region of the spectrum.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal proton-proton couplings, while an HSQC spectrum would correlate directly bonded proton and carbon atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-Br stretching.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the determination of its elemental formula, confirming the presence of bromine through its characteristic isotopic pattern. Analysis of the fragmentation pattern would further help in confirming the structure by identifying the loss of specific fragments, such as the cyclohexyl group.

Without experimental data, any further discussion would be speculative and would not meet the required standards of scientific accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. researchgate.netresearchgate.net The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. researchgate.net

For this compound, the chromophore consists of the brominated pyridine ring system. The absorption of UV light would be expected to cause π → π* transitions, where electrons from pi bonding orbitals are excited to pi anti-bonding orbitals. nih.gov The presence of the amino substituent and the bromine atom can influence the energy of these transitions and thus the maximum absorption wavelength (λmax).

A comprehensive search of scientific literature and spectral databases did not yield specific experimental UV-Vis absorption data for this compound. Therefore, a data table of its electronic transitions cannot be provided at this time.

Interactive Data Table: Expected UV-Vis Transitions

| Type of Transition | Typical Wavelength Range | Structural Origin in this compound | Experimental λmax (nm) |

|---|---|---|---|

| π → π | 200-400 nm | Bromopyridine aromatic system | Data not available |

| n → π | >300 nm | Nitrogen lone pair in pyridine ring and amino group | Data not available |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govmdpi.com The technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern of the X-rays is measured and analyzed to produce a detailed model of the electron density, from which the atomic positions, chemical bonds, bond angles, and intermolecular interactions can be determined with high accuracy. st-andrews.ac.uk

For this compound, an X-ray crystallographic study would reveal the exact conformation of the cyclohexyl ring, the planarity of the pyridine ring, and the precise bond lengths and angles between the different parts of the molecule. It would also provide insight into how the molecules pack together in the solid state, identifying any hydrogen bonding or other non-covalent interactions.

Despite the power of this technique, a search of the Cambridge Structural Database (CSD) and other chemical literature reveals that the crystal structure of this compound has not been determined or reported. Consequently, crystallographic data for this compound is not available.

Interactive Data Table: Crystallographic Parameters

| Parameter | Description | Value for this compound |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Data not available |

| Space Group | Describes the symmetry of the unit cell. | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit. | Data not available |

| Z | Number of molecules per unit cell. | Data not available |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques like cyclic voltammetry (CV) are used to investigate the reduction and oxidation (redox) properties of a compound. electrochemsci.orgdoi.org In a CV experiment, the potential applied to a solution of the analyte is swept linearly in a cyclic manner, and the resulting current is measured. The resulting plot, a voltammogram, provides information about the potentials at which redox events occur and the stability of the species formed. researchgate.net

The electrochemical behavior of this compound would be influenced by the pyridine ring and the bromo-substituent. The pyridine moiety can undergo reduction, while the amino group could be susceptible to oxidation at certain potentials. The bromine atom can also be involved in reductive processes.

A review of the scientific literature found no published studies on the electrochemical characterization of this compound. Therefore, specific data on its redox potentials and electrochemical behavior are currently unavailable.

Interactive Data Table: Electrochemical Data

| Process | Potential (V) vs. Ref. Electrode | Characteristics | Value for this compound |

|---|---|---|---|

| Oxidation | Epa (Anodic Peak Potential) | Reversible/Irreversible, Diffusion-controlled | Data not available |

| Reduction | Epc (Cathodic Peak Potential) | Reversible/Irreversible, Diffusion-controlled | Data not available |

Advanced Microscopy Techniques (e.g., Scanning Electron Microscopy for Aggregation Studies)

Advanced microscopy techniques, such as Scanning Electron Microscopy (SEM), are utilized to visualize the surface morphology and microstructure of solid materials at high magnification. SEM is particularly useful for studying the size, shape, and texture of crystalline or amorphous particles, and for investigating how these particles aggregate.

In the context of this compound, SEM analysis could provide valuable information on the morphology of the synthesized solid, confirming its crystalline nature or revealing an amorphous state. If the compound tends to form aggregates, SEM could be used to characterize the structure and size of these agglomerates, which can be important for understanding its physical properties and behavior in various applications.

There are no published research articles or reports containing SEM micrographs or aggregation studies for this compound. As a result, a detailed description of its microscopic morphology cannot be provided.

Future Perspectives and Emerging Research Directions for 2 Cyclohexylamino 5 Bromopyridine

Development of Novel and Sustainable Synthetic Pathways

The synthesis of N-substituted aminopyridines is fundamental to exploring their applications. While traditional methods for N-alkylation exist, future research is expected to focus on more sophisticated and sustainable synthetic strategies. The parent compound, 2-amino-5-bromopyridine (B118841), serves as a key intermediate prepared from 2-aminopyridine (B139424). researchgate.net

Future synthetic research could move beyond simple substitution reactions and embrace modern organic chemistry methodologies. One promising area is the development of multicomponent reactions (MCRs) . An MCR approach could allow for the one-pot synthesis of complex 2-Cyclohexylamino-5-bromopyridine derivatives from simple precursors, offering a rapid and efficient route to structural diversity. nih.govmdpi.com This method is advantageous for creating libraries of related compounds for screening purposes.

| Synthetic Approach | Potential Advantages | Relevant Research Context |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, rapid access to diverse derivatives. nih.govmdpi.com | Development of one-pot synthesis for novel heterocyclic compounds. nih.gov |

| Advanced Catalysis | Improved selectivity, milder reaction conditions, higher yields. | Use of palladium catalysts for cyanation and other cross-coupling reactions. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Increasing adoption in pharmaceutical manufacturing for precise reaction control. |

Exploration of New Biological Targets and Therapeutic Applications

Derivatives of 2-aminopyridine are known to possess a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov This existing knowledge provides a strong foundation for investigating the therapeutic potential of this compound.

A key emerging area is the development of agents against multidrug-resistant (MDR) bacteria . Synthesized derivatives of 2-aminopyridine have shown very good activity against MDR strains of Staphylococcus aureus (MRSA), with some compounds exhibiting greater potency than the standard drug vancomycin. ccsenet.org Future studies could screen this compound and its analogues for activity against these and other priority pathogens.

The field of oncology also presents significant opportunities. Related pyridine (B92270) and aminopyridine structures have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy. escholarship.org For example, chromeno[2,3-b]pyridine derivatives have been designed as inhibitors of the inflammatory kinases TBK1 and IKKε. escholarship.org The unique structure of this compound could be leveraged as a scaffold to design novel kinase inhibitors, potentially targeting kinases implicated in cell proliferation and survival.

| Therapeutic Area | Potential Molecular Target(s) | Rationale Based on Analogue Studies |

| Antibacterial | Bacterial cell wall synthesis, DNA gyrase, other essential enzymes. | 2-aminopyridine derivatives are effective against MDR S. aureus. ccsenet.org |

| Anticancer | Protein kinases (e.g., TBK1, IKKε, CDKs), enzymes in nucleotide synthesis. | Related pyridine structures act as kinase inhibitors and show anti-proliferative activity. escholarship.orggoogle.com |

| Anti-inflammatory | Inflammatory kinases (TBK1, IKKε), cyclooxygenase (COX) enzymes. | Amlexanox, a related aminopyridine derivative, binds to kinase hinges. escholarship.org |

| Antiviral | Viral enzymes (e.g., pyrimidine (B1678525) deoxyribonucleoside kinase). | Analogues of thymidine (B127349) containing modified bases show antiviral activity. nih.gov |

Integration with Advanced Computational Design Principles for Drug Discovery

Modern drug discovery heavily relies on computer-aided drug design (CADD) to accelerate the identification and optimization of lead compounds. nih.govnih.gov These computational methods are exceptionally well-suited for exploring the potential of a molecule like this compound before committing to extensive laboratory synthesis and testing.

Future research will undoubtedly integrate CADD to predict the compound's biological activities and guide the design of more potent derivatives. researchgate.netStructure-based drug design (SBDD) approaches, such as molecular docking, could be used to simulate how the compound binds to the active sites of known biological targets, such as bacterial enzymes or protein kinases. nih.gov

In parallel, ligand-based drug design (LBDD) methods can be employed. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed using data from libraries of related aminopyridine derivatives to predict the activity of new, unsynthesized compounds. researchgate.net This dual approach allows researchers to virtually screen vast chemical spaces, prioritize candidates for synthesis, and reduce the time and cost associated with drug development. nih.gov

| CADD Technique | Application for this compound | Desired Outcome |

| Molecular Docking | Simulating the binding pose and affinity for specific protein targets (e.g., kinases, bacterial enzymes). nih.gov | Identifying likely biological targets and understanding key binding interactions. |

| QSAR Modeling | Predicting biological activity based on molecular descriptors from a library of related compounds. researchgate.net | Guiding the design of derivatives with enhanced potency. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for biological activity. | Creating a template for designing novel molecules with similar or improved activity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound within a protein's binding site over time. researchgate.net | Assessing the stability of the predicted binding mode and refining interaction models. |

Role in Materials Science and Photostabilization Applications

Beyond pharmaceuticals, the unique electronic and structural properties of pyridine derivatives make them attractive candidates for applications in materials science. The parent 2-aminopyridine structure has been incorporated into crystals for nonlinear optical (NLO) applications. researchgate.net NLO materials are crucial for technologies like optical switching and frequency conversion. The specific substitutions on this compound could influence its crystalline packing and electronic properties, making it a target for investigation in this area.

Another emerging direction is the development of fluorescent probes . Small fluorescent molecules are vital tools in biosciences for imaging and sensing. sciforum.net Certain 2-amino-3-cyanopyridine (B104079) derivatives are known to be highly photostable and have been used for labeling biological materials. sciforum.net Future research could focus on modifying the this compound scaffold to create novel fluorophores. The bulky cyclohexyl group and the heavy bromine atom could be tuned to modulate properties like quantum yield, Stokes shift, and solvent sensitivity, potentially leading to new sensors for specific ions or biomolecules.

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly integral to chemical research and manufacturing, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.gov The future synthesis of this compound and its derivatives will likely be guided by these principles.

One key area of focus is the use of alternative energy sources for chemical reactions. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds, including liquid crystalline materials and aminopyridine derivatives. sciforum.netaminer.org Another approach involves developing solvent-free reaction conditions , which has been successfully applied to the multicomponent synthesis of 2-aminopyridines. nih.gov These methods not only reduce environmental impact but also often lead to simpler purification procedures. The use of biodegradable catalysts and water as a solvent are other green strategies that could be explored. mdpi.com

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-cyclohexylamino-5-bromopyridine, and what critical parameters influence reaction efficiency?

A1.

-